molecular formula C14H12N2O3S2 B12858318 Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate CAS No. 378197-09-2

Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate

Cat. No.: B12858318
CAS No.: 378197-09-2
M. Wt: 320.4 g/mol
InChI Key: PYFNQEMZMLMPSL-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate is a complex organic compound that features both benzothiazole and thiazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate typically involves the condensation of benzothiazole derivatives with thiazole derivatives under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring, followed by cyclization with thioamide to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-benzothiazolyl)acetate
  • Ethyl (6-ethoxy-1,3-benzothiazol-2-yl)amino(oxo)acetate
  • 2-[2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethoxy]ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Uniqueness

Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate is unique due to the presence of both benzothiazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

CAS No.

378197-09-2

Molecular Formula

C14H12N2O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H12N2O3S2/c1-2-19-12(17)7-9-8-20-14(15-9)16-13(18)10-5-3-4-6-11(10)21-16/h3-6,8H,2,7H2,1H3

InChI Key

PYFNQEMZMLMPSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)N2C(=O)C3=CC=CC=C3S2

solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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